3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
Description
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-amino-1-(4-methyl-1,2,4-triazol-3-yl)propan-1-one |
InChI |
InChI=1S/C6H10N4O/c1-10-4-8-9-6(10)5(11)2-3-7/h4H,2-3,7H2,1H3 |
InChI Key |
KAOXTENQBPIRFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation has become a valuable tool in organic synthesis, offering advantages such as higher yields and purity, reduced reaction times, and improved selectivity. This technique can be applied to the synthesis of triazole compounds by facilitating intramolecular cyclocondensation reactions.
Proposed Synthesis of 3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one
Given the general methods for triazole synthesis, a potential approach for preparing This compound could involve the following steps:
Preparation of the Triazole Core : Start with a suitable precursor such as an amidoguanidine derivative. This could undergo intramolecular cyclocondensation to form the triazole ring.
Introduction of the Methyl Group : The methyl group could be introduced via alkylation of the triazole ring. This step would require careful control to ensure regiospecificity.
Formation of the Propanone Moiety : The propanone part could be attached through a condensation reaction involving an appropriate aldehyde or ketone.
Introduction of the Amino Group : Finally, the amino group could be introduced through a nucleophilic substitution or addition reaction.
Example Reaction Conditions
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 180 | 25 | Low |
| 2 | Acetonitrile | 170 | 25 | Improved |
Note : These conditions are speculative and based on general trends in triazole synthesis. Actual conditions may vary significantly depending on the specific reactants and desired product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one involves its interaction with biological targets through hydrogen bonding and dipole interactions . The compound can inhibit specific enzymes or receptors, leading to its observed biological effects . The molecular pathways involved often include the modulation of cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one are compared below with related triazole and propanone derivatives. Key differences include substituent positions, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Bioactivity: The 4-methyl group on the triazole ring (as in the target compound) enhances metabolic stability compared to unmethylated analogs . Aryl substitutions (e.g., methoxy or chlorophenyl groups) influence lipophilicity and target binding, as seen in antifungal and stress-related applications . Amino vs. Sulfanyl Groups: The amino group in the target compound may facilitate hydrogen bonding in enzyme active sites, while sulfanyl groups (e.g., in 3-(cinnamylsulfanyl)-5-(4-pyridinyl)-1,2,4-triazol-4-amine) enhance radical scavenging or metal chelation .
Conformational Polymorphism :
- Compounds like 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione exhibit conformational polymorphism, which can alter solubility and crystallization behavior . This underscores the need for rigorous crystallographic analysis (e.g., using SHELX or ORTEP-3) to characterize the target compound .
In contrast, benzimidazole analogs (e.g., 3-amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one) demonstrate broader antitubercular activity due to improved membrane permeability .
Research Findings and Data Tables
Table 2: Crystallographic and Computational Tools Used in Triazole Studies
Biological Activity
3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in various fields such as pharmaceuticals and agriculture.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and a molecular weight of approximately 166.18 g/mol. The presence of the triazole ring is significant as it is associated with various biological activities.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit notable antifungal and antibacterial activities. For instance, compounds containing the 1,2,4-triazole moiety have been reported to inhibit the growth of various fungal strains, including Candida species and Aspergillus species. The mechanism often involves the disruption of ergosterol biosynthesis, a critical component of fungal cell membranes .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Candida albicans |
| Fluconazole | 16 | Candida albicans |
Anticancer Activity
The compound has also shown promise in anticancer research. Triazoles are known to inhibit various kinases involved in cancer progression. For example, studies have indicated that derivatives of triazoles can inhibit lysine-specific demethylase 1 (LSD1), which plays a role in cancer cell proliferation .
Enzyme Inhibition
The ability of triazole derivatives to act as enzyme inhibitors is notable. The compound has been studied for its potential to inhibit farnesyltransferase, an enzyme implicated in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and metastasis .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One effective method includes the reaction of 4-methyltriazole with appropriate aldehydes or ketones under acidic conditions to form the desired product through nucleophilic substitution reactions .
Case Studies
Several case studies highlight the biological activity of triazole derivatives:
- Antifungal Activity Study : A study evaluated various triazole compounds against Candida glabrata, revealing that some derivatives exhibited lower MIC values compared to standard treatments like fluconazole. This suggests potential for developing more effective antifungal agents .
- Anticancer Research : Another investigation focused on the anticancer properties of triazole derivatives demonstrated significant inhibition of cell proliferation in breast cancer cell lines when treated with compounds similar to this compound .
Q & A
What synthetic methodologies are recommended for preparing 3-Amino-1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-one?
Basic Research Question
Methodological Answer:
The compound can be synthesized via microwave-assisted nucleophilic ring-opening of N-guanidinosuccinimide followed by intramolecular cyclization, as described in crystallographic studies . Alternative routes include Mannich base reactions, where formaldehyde and amines react with precursors under reflux conditions in ethanol, followed by recrystallization (e.g., from acetone) . Key steps involve:
- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating.
- Recrystallization : Critical for obtaining high-purity crystals suitable for X-ray analysis .
How can X-ray crystallography resolve tautomeric ambiguity in the triazole ring of this compound?
Advanced Research Question
Methodological Answer:
Tautomerism in the 1,2,4-triazole ring is resolved using SHELXL for structure refinement. Hydrogen atom positions are determined via difference Fourier maps, with restraints applied to N–H bond lengths (e.g., 0.88 ± 0.01 Å) . For example:
- Planarity analysis : The triazole ring in the title compound has an r.m.s. deviation of 0.004 Å, confirming strict planarity.
- Hydrogen bonding : N1–H1N⋯O1 interactions (1.898 Å) stabilize the tautomeric form, as shown in Table 1 of crystallographic data .
Software like WinGX and ORTEP-3 visualizes displacement ellipsoids and hydrogen-bonding networks .
What strategies address contradictions in crystallographic refinement data for triazole derivatives?
Advanced Research Question
Methodological Answer:
Contradictions arise from disordered atoms or low-resolution data. Strategies include:
- SHELX constraints : Apply restraints to bond lengths and angles (e.g., C–H = 0.99 Å) to refine riding H-atom models .
- Twinned data handling : Use SHELXL ’s twin-law refinement for high-resolution macromolecular data .
- Validation tools : Cross-check with CrysAlis PRO for data integration and scaling .
How are hydrogen-bonding networks analyzed in the crystal packing of this compound?
Advanced Research Question
Methodological Answer:
Hydrogen-bonding interactions are quantified using crystallographic tables (e.g., Table 2 in ):
- Helical chains : N1–H1N⋯O1 interactions form chains along the b-axis (N1⋯O1 = 2.775 Å).
- Layer formation : N4–H2N⋯N2 (3.019 Å) and N4–H3N⋯N3 (3.019 Å) link chains into supramolecular layers parallel to [1 0 0].
- Software : PLATON or Mercury visualizes these networks, while SHELXL refines geometric parameters .
What spectroscopic and computational methods validate the compound’s tautomeric stability?
Basic Research Question
Methodological Answer:
- NMR spectroscopy : Chemical shifts for NH protons (e.g., δ ~5–6 ppm) differentiate tautomers.
- DFT calculations : Compare experimental and computed bond lengths/angles to identify stable tautomers .
- IR spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups.
How is biological activity assessed for triazole derivatives like this compound?
Advanced Research Question
Methodological Answer:
While direct evidence for this compound is limited, related 1,2,4-triazoles are evaluated via:
- In vitro assays : Test antimicrobial or enzyme-inhibition activity (e.g., glycogen phosphorylase inhibitors ).
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., methyl groups) with activity using crystallographic data .
- Docking studies : Use AutoDock or Schrödinger to predict binding modes to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
